molecular formula C25H32N4O2S B2859623 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[2-(methylthio)phenyl]ethanediamide CAS No. 921924-04-1

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[2-(methylthio)phenyl]ethanediamide

Cat. No. B2859623
CAS RN: 921924-04-1
M. Wt: 452.62
InChI Key: XWRMMBXSAKOUSA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 1,2,3,4-tetrahydroquinoline moiety, which is a type of heterocyclic compound . This moiety is known to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study presented the synthesis of various N-acyl-N-phenyl carbothioamides, including compounds with tetrahydroquinoline structures, which exhibited significant platelet antiaggregating activity, comparable to acetylsalicylic acid. These compounds also showed moderate hypoglycemic activity and competitive antiacetylcholine effects (Ranise et al., 1991).
  • Research into the synthesis of pyridine and fused pyridine derivatives, including those with tetrahydroquinoline structures, highlighted the potential for these compounds in developing new chemical entities with varied biological activities (Al-Issa, 2012).

Biological Activities

  • The development of bisquinoline derivatives, including those with modifications on the tetrahydroquinoline moiety, was investigated for their potential as fluorescent zinc sensors. These compounds demonstrated zinc ion-induced fluorescence, suggesting applications in biochemical sensing and imaging (Mikata et al., 2009).
  • A study on the enantioselective functionalization of amines, including tetrahydroquinoline derivatives, through palladium-catalyzed C-H arylation, showcased the utility of such compounds in asymmetric synthesis, which is crucial in the development of chiral drugs and other bioactive molecules (Jain et al., 2016).

Material Science and Photophysical Properties

  • Investigations into cyclometalated iridium complexes, incorporating tetrahydroquinoline ligands, have revealed their high efficiency in red phosphorescence, offering applications in organic light-emitting diodes (OLEDs) and other photophysical technologies (Tsuboyama et al., 2003).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2S/c1-28-13-7-8-18-16-19(11-12-21(18)28)22(29-14-5-6-15-29)17-26-24(30)25(31)27-20-9-3-4-10-23(20)32-2/h3-4,9-12,16,22H,5-8,13-15,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRMMBXSAKOUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

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